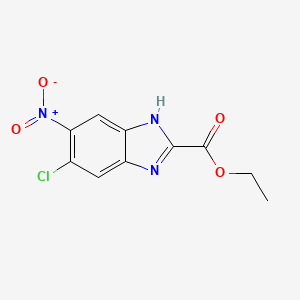
cis-Methyl 4-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Methyl 4-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities .
準備方法
The synthesis of cis-Methyl 4-phenylpyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the [3+2] dipolar cycloaddition of azomethine ylides and vinyl ketones . This reaction proceeds smoothly under mild conditions, affording moderate to high yields of the desired product .
In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and confirming the structure of the final product .
化学反応の分析
cis-Methyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions of the pyrrolidine ring, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
cis-Methyl 4-phenylpyrrolidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . It has been investigated for its potential use in the treatment of various diseases due to its ability to interact with specific biological targets .
作用機序
The mechanism of action of cis-Methyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways in the body. The pyrrolidine ring in the compound contributes to its biological activity by allowing efficient exploration of the pharmacophore space and enhancing the stereochemistry of the molecule . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to modulation of their activity and subsequent biological responses .
類似化合物との比較
cis-Methyl 4-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as methyl 4-acetyl-2-methyl-5-phenylpyrrolidine-2-carboxylate . These compounds share a similar pyrrolidine core structure but differ in their substituents, leading to variations in their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents and stereochemistry, which contribute to its distinct biological profile .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it an important molecule for research and development in chemistry, biology, and medicine. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into its unique properties and potential therapeutic uses.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 |
InChIキー |
RHZYPIMJMZIAGF-QWRGUYRKSA-N |
異性体SMILES |
COC(=O)[C@H]1CNC[C@H]1C2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)



![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)







